Copper(II) trifluoromethanesulfonimide xhydrate

Organic Synthesis Catalysis Heterocycle Formation

Copper(II) trifluoromethanesulfonimide xhydrate (Cu(NTf2)2) delivers unmatched catalytic performance through the weakly coordinating NTf2⁻ anion, offering 2.5x–3.3x higher yields than Cu(OTf)2 and performance comparable to costly silver catalysts. Essential for high-selectivity organic synthesis, next-generation multivalent battery electrolytes, and CO₂ electroreduction. Standard hydrate form, pale blue to dark green crystalline solid, mp 159–165°C. Inquire now for bulk or research-scale quantities.

Molecular Formula C4H2CuF12N2O9S4
Molecular Weight 641.9 g/mol
CAS No. 1334406-76-6
Cat. No. B12961561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) trifluoromethanesulfonimide xhydrate
CAS1334406-76-6
Molecular FormulaC4H2CuF12N2O9S4
Molecular Weight641.9 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Cu+2]
InChIInChI=1S/2C2F6NO4S2.Cu.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2;
InChIKeySOSOQNLWNNNBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Trifluoromethanesulfonimide xHydrate (1334406-76-6): A Procurement-Focused Overview of a High-Performance Cu(NTf2)2 Lewis Acid Catalyst


Copper(II) trifluoromethanesulfonimide xhydrate (CAS 1334406-76-6), commonly referred to as Cu(NTf2)2 or Cu(TFSI)2, is a copper(II) salt of the weakly coordinating bis(trifluoromethanesulfonyl)imide anion. It is commercially available as a hydrate , typically appearing as a pale blue to dark green crystalline solid with a melting point range of 159–165 °C [1]. The compound is recognized for its utility as a potent π-Lewis acid catalyst in organic synthesis, its role in the formulation of advanced electrolytes for multivalent ion batteries [2], and its function as an additive to modify the local electrochemical environment during CO2 electroreduction [3].

Why Copper(II) Trifluoromethanesulfonimide xHydrate Cannot Be Replaced by Generic Copper(II) Salts in Critical Applications


In-class substitution of Cu(NTf2)2 with other copper(II) salts like Cu(OTf)2, CuCl2, or Cu(OAc)2 is not feasible for high-performance applications. The fundamental differentiator lies in the bis(trifluoromethanesulfonyl)imide (NTf2⁻) anion's exceptional weak coordinating ability and high hydrophobicity [1]. This unique anion imparts distinct properties to the copper center, including enhanced Lewis acidity in water, superior stability of reactive intermediates, and a dramatically altered electrochemical interface. Consequently, replacing Cu(NTf2)2 with a generic alternative leads to demonstrably lower catalytic yields [2][3], poor selectivity, or complete failure in specialized applications such as multivalent battery electrolytes [1] and electroreduction systems [4].

Copper(II) Trifluoromethanesulfonimide xHydrate: Quantifiable Differentiation and Comparative Performance Data for Procurement Decisions


Cu(NTf2)2 vs. Cu(OTf)2 and CuOTf: Demonstrated >3x Yield Improvement in a Tandem Mannich-Cyclization Reaction

In a direct head-to-head comparison for a tandem Mannich-cyclization reaction to form substituted α-2-furanyl tetrahydro-1-isoquinolinemethanols, the use of Cu(NTf2)2 as a catalyst resulted in a 79% isolated yield of the desired product [1]. This represents a 3.3-fold increase in yield over the 24% yield obtained when using CuOTf under otherwise identical reaction conditions [1]. The study also highlights that other common copper salts, such as Cu(MeCN)PF6, yielded only 26% product, while CuI failed to promote the reaction entirely [1].

Organic Synthesis Catalysis Heterocycle Formation

Cu(NTf2)2 vs. Cu(OTf)2: 2.5x Higher Yield in a π-Lewis Acid Catalyzed Photochemical Cyclization

In a comparative study of π-Lewis acidic metal catalysts for a consecutive cyclisation/photochemical radical addition sequence, Cu(NTf2)2 demonstrated a yield of 78%, which is comparable to the performance of the more expensive silver-based catalyst AgNTf2 (76% yield) [1]. More critically, a direct head-to-head comparison with the analogous copper(II) triflate salt, Cu(OTf)2, showed that Cu(NTf2)2 was 2.5 times more effective, as Cu(OTf)2 achieved only a 31% yield under the same optimized conditions [1].

Photoredox Catalysis π-Lewis Acid Cyclization

Cu(NTf2)2 and NTf2-Based Electrolyte Additives: Enhanced CO2 Electroreduction (CO2ER) Activity over Hydrophilic Anions

While a class-level inference, the value of the NTf2⁻ anion in copper-based electrochemical systems is strongly supported by quantitative data. In a study on CO2 electroreduction (CO2ER), the addition of [BMIM][NTf2] to a 0.1 M KHCO3 electrolyte resulted in a faradaic efficiency (FE) for formate production of 38.7% at -0.92 V vs RHE [1]. In stark contrast, electrolytes containing the more hydrophilic [DCA]⁻-based additive exhibited >90% FE for the competing hydrogen evolution reaction (HER) and very low CO2ER selectivity [1]. The study concludes that the high hydrophobicity and CO2 affinity of the [NTF2]⁻ anion are key to enhancing CO2ER activity by modifying the local electrode environment [1].

Electrocatalysis CO2 Reduction Electrolyte Design

Cu(NTf2)2 and Metal Triflimides: Class-Wide Superiority Over Metal Triflates for Biginelli Reactions in Water

A foundational study established that metal triflimides like Cu(NTf2)2 catalyze the Biginelli reaction to afford 3,4-dihydropyrimidin-2(1H)-ones more efficiently in pure water at room temperature than the corresponding metal triflate salts [1]. While specific yield data for Cu(NTf2)2 was not provided in the abstract, the class-wide inference is that the weakly coordinating NTf2⁻ anion renders the metal center more active in aqueous environments compared to its triflate counterpart. This has been corroborated by other studies, confirming that Cu(NTf2)2 and other metal triflimides provide a more efficient route to these pharmaceutically relevant scaffolds under environmentally benign conditions [2].

Green Chemistry Multicomponent Reactions Lewis Acid Catalysis

Best-Fit Application Scenarios for Copper(II) Trifluoromethanesulfonimide xHydrate Based on Quantitative Performance Evidence


High-Yield Organic Synthesis Requiring a Powerful and Selective π-Lewis Acid Catalyst

For chemists developing new synthetic methodologies involving cyclizations, C-C bond formations, or photoredox cascades, Cu(NTf2)2 xhydrate is the catalyst of choice when high yield and selectivity are paramount. Quantitative evidence demonstrates its ability to provide 2.5x to 3.3x higher yields than Cu(OTf)2 or CuOTf in challenging transformations [1][2]. Its performance is comparable to expensive silver catalysts, offering a more cost-effective route without sacrificing efficiency [2].

Development of Next-Generation Aqueous-Phase Catalytic Processes for Green Chemistry

Cu(NTf2)2 xhydrate is uniquely suited for the development of environmentally friendly, water-based catalytic reactions. Its class-wide superiority over metal triflates for reactions like the Biginelli condensation in pure water at room temperature positions it as a key reagent for designing sustainable processes that minimize organic solvent waste [3][4].

Research and Development of Advanced Electrolytes for Multivalent Metal Batteries

In the field of energy storage, Cu(NTf2)2 xhydrate is a critical material for formulating nonaqueous electrolytes for multivalent ion batteries (e.g., Mg, Zn, Cu). The TFSI⁻ anion's weak coordinating nature and its demonstrated role in improving the reversibility of metal plating/stripping are essential for achieving stable and efficient battery cycling [5]. Its use is a design principle for next-generation electrolytes.

Electrolyte Additives for Tuning CO2 Electroreduction Selectivity

For researchers focused on CO2 valorization, Cu(NTf2)2 xhydrate serves as a valuable precursor for creating electrolyte additives containing the [NTF2]⁻ anion. Quantitative evidence shows that this anion dramatically alters the selectivity of copper electrodes, enhancing CO2 reduction to formate while suppressing the competing hydrogen evolution reaction [6]. This makes it a key component for optimizing electrocatalytic systems for fuel and chemical production from CO2.

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